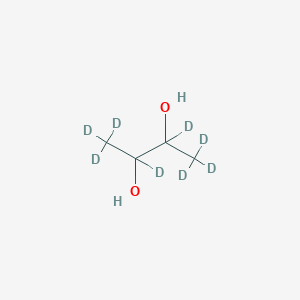
2,3-Butanediol-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Butanediol-d8 is a deuterated form of 2,3-butanediol, an organic compound with the formula (CH₃CHOH)₂. It is classified as a vicinal diol (glycol) and exists as three stereoisomers: two enantiomers and one meso compound. The deuterated version, this compound, is used in various scientific research applications due to its unique isotopic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Butanediol-d8 can be synthesized through the deuteration of 2,3-butanediol. This process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D₂O) as the deuterium source. The reaction is carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of 2,3-butanediol involves the fermentation of carbohydrates by microorganisms such as Klebsiella pneumoniae and Enterobacter aerogenes. The process can be adapted for the production of this compound by using deuterium-labeled substrates. The fermentation broth is then subjected to separation and purification processes to isolate the deuterated compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Butanediol-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoin and diacetyl.
Reduction: It can be reduced to form butane.
Dehydration: It undergoes dehydration to form butanone (methyl ethyl ketone).
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Dehydration: Acidic catalysts like sulfuric acid (H₂SO₄) are employed.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Oxidation: Acetoin and diacetyl.
Reduction: Butane.
Dehydration: Butanone.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2,3-Butanediol-d8 is used in a wide range of scientific research applications, including:
Chemistry: As a deuterated solvent and reagent in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: In metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: In pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: As a precursor for the synthesis of deuterated polymers and other materials
Mécanisme D'action
The mechanism of action of 2,3-Butanediol-d8 involves its interaction with various molecular targets and pathways. In biochemical studies, it acts as a tracer to monitor metabolic processes. The deuterium atoms in this compound provide a distinct signal in NMR spectroscopy, allowing researchers to track its movement and transformation within biological systems. This helps in understanding the kinetics and dynamics of metabolic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butanediol: Another isomer of butanediol with different physical and chemical properties.
1,4-Butanediol: Used as an industrial solvent and in the production of plastics and fibers.
Acetoin: A precursor in the biosynthesis of 2,3-butanediol.
Uniqueness
2,3-Butanediol-d8 is unique due to its deuterium content, which makes it particularly useful in NMR spectroscopy and other isotopic labeling studies. The presence of deuterium atoms allows for the precise tracking of the compound in various chemical and biological processes, providing insights that are not possible with non-deuterated analogs .
Propriétés
Formule moléculaire |
C4H10O2 |
|---|---|
Poids moléculaire |
98.17 g/mol |
Nom IUPAC |
1,1,1,2,3,4,4,4-octadeuteriobutane-2,3-diol |
InChI |
InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/i1D3,2D3,3D,4D |
Clé InChI |
OWBTYPJTUOEWEK-PIODKIDGSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])(C([2H])([2H])[2H])O)O |
SMILES canonique |
CC(C(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B15141504.png)


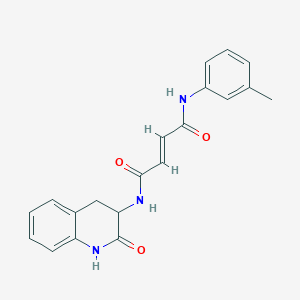
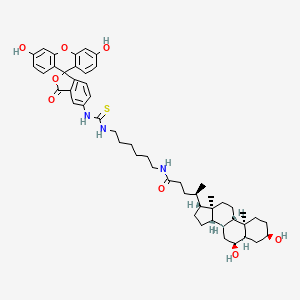


![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B15141533.png)
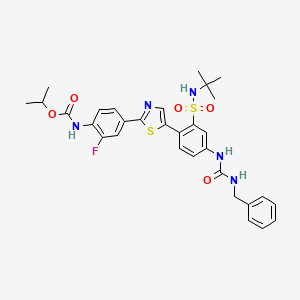
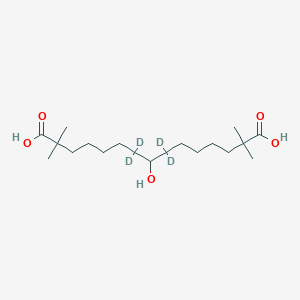

![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B15141568.png)
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B15141578.png)
